molecular formula C18H22ClNO2 B5152157 N-1-adamantyl-2-(4-chlorophenoxy)acetamide

N-1-adamantyl-2-(4-chlorophenoxy)acetamide

Cat. No. B5152157
M. Wt: 319.8 g/mol
InChI Key: QYPWRKCQNYOKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-(4-chlorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACPD or 1-adamantyl-2-(4-chlorophenoxy)acetamide. ACPD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.85 g/mol.

Mechanism of Action

ACPD acts as an agonist for metabotropic glutamate receptors (mGluRs) and modulates the release of neurotransmitters such as glutamate. The activation of mGluRs by ACPD leads to the inhibition of adenylate cyclase activity and the subsequent reduction in the production of cyclic AMP (cAMP). This results in the modulation of various cellular processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
ACPD has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD has also been found to exhibit anticonvulsant, neuroprotective, and antinociceptive effects. In addition, ACPD has been shown to modulate various cellular processes such as synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

ACPD has several advantages and limitations for lab experiments. One of the advantages is that it exhibits high selectivity for mGluRs and can be used as a tool to study the function of these receptors. ACPD is also readily available and can be synthesized in large quantities. However, one of the limitations of ACPD is that it exhibits low potency and efficacy compared to other mGluR agonists. It also exhibits poor water solubility, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ACPD. One of the directions is to study the potential use of ACPD as a therapeutic agent for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to study the structure-activity relationship of ACPD and its analogs to develop more potent and selective mGluR agonists. In addition, the development of novel synthetic methods for the preparation of ACPD and its analogs can also be a future direction for research.

Synthesis Methods

The synthesis of ACPD involves the reaction between 1-adamantylamine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields ACPD as a product. The purity of ACPD can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

ACPD has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit pharmacological activities such as anticonvulsant, neuroprotective, and antinociceptive effects. ACPD has also been studied for its potential use as a ligand for glutamate receptors.

properties

IUPAC Name

N-(1-adamantyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c19-15-1-3-16(4-2-15)22-11-17(21)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPWRKCQNYOKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-adamantyl-2-(4-chlorophenoxy)-acetamide

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